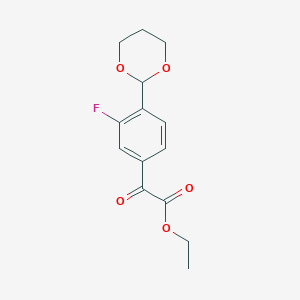

Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-10(11(15)8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNUJPFHIBVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)C2OCCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate typically involves the reaction of a fluorobenzoyl chloride with ethyl 1,3-dioxane-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzoylformates

Scientific Research Applications

Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

4-(ω-X-alkyl)benzonitriles: Compounds with similar structural motifs, such as 1,3-dioxane rings and benzoyl groups.

Benzpyrimoxan: A compound with a 1,3-dioxane ring and a pyrimidine derivative.

1,3-Dioxane Derivatives: Various derivatives obtained from 1,3-benzenedicarboxaldehyde.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development .

Biological Activity

Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a dioxane ring and a fluorinated benzoyl moiety. The molecular formula is , and it exhibits properties that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dioxane ring can enhance solubility and bioavailability, while the fluorine atom may increase the compound's lipophilicity and binding affinity to target proteins.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research on this compound has indicated several biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity | Showed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 | Anti-inflammatory effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |

Q & A

Q. What are the common synthetic routes for Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Acylation of ethyl formate with a fluorinated benzoyl chloride derivative (e.g., 3-fluoro-4-(1,3-dioxan-2-yl)benzoyl chloride) under anhydrous conditions. Catalysts like DMAP or pyridine may enhance reactivity .

- Step 2 : Introduction of the 1,3-dioxane moiety via a nucleophilic substitution or coupling reaction, requiring precise pH control (pH 7–8) to avoid hydrolysis of the dioxane ring .

- Optimization : Reaction temperatures between 0–5°C minimize side reactions, while reflux in THF or DCM improves solubility. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. How is this compound characterized using spectroscopic methods?

- NMR : H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), fluorine substitution (split aromatic signals), and dioxane protons (δ 4.8–5.2 ppm) .

- IR : Stretching vibrations at 1720–1740 cm confirm ester carbonyl groups, while 1250–1280 cm indicates C-F bonds .

- MS : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of COEt) .

Q. What stability considerations are critical for handling this compound?

- Hydrolysis : The ester group is prone to hydrolysis under basic conditions (pH > 9). Storage at –20°C in anhydrous solvents (e.g., THF) extends shelf life .

- Light Sensitivity : UV exposure degrades the fluorobenzoyl moiety; amber glassware is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Models the electron-withdrawing effect of the fluorine atom, which enhances electrophilicity at the carbonyl carbon. HOMO-LUMO gaps predict regioselectivity in reactions with amines or thiols .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric effects of the dioxane ring .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

- Case Study : Discrepancies in F NMR shifts (e.g., unexpected splitting) may arise from diastereomers or solvent effects. Use deuterated solvents (CDCl) and variable-temperature NMR to confirm dynamic processes .

- Cross-Validation : Compare IR and MS data with crystallographic results (e.g., X-ray diffraction) to validate structural assignments .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution?

- Electrophilic Activation : The fluorine atom directs incoming electrophiles to the para position relative to the dioxane ring. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing yields in nitration or halogenation reactions .

Q. How does this compound serve as an intermediate in multi-step syntheses?

- Example : Coupling with boronic acids via Suzuki-Miyaura reactions to generate biaryl derivatives. Optimize Pd catalyst loading (2–5 mol%) and base (KCO) for cross-coupling efficiency .

- Deprotection Strategies : Acidic hydrolysis (HCl/MeOH) removes the dioxane ring, yielding free diols for further functionalization .

Q. How does the compound interact with biological targets in pharmacological studies?

- Enzyme Inhibition : Fluoro and ester groups enhance binding to serine hydrolases. Kinetic assays (IC) quantify inhibition potency .

- Metabolic Stability : Microsomal studies (e.g., liver S9 fractions) assess oxidative degradation pathways .

Q. What solvent systems optimize catalytic asymmetric transformations involving this compound?

- Chiral Catalysts : Use BINOL-derived phosphoric acids in toluene/hexane mixtures to achieve enantioselective additions (e.g., organozinc reagents) .

- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for improved safety and recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.